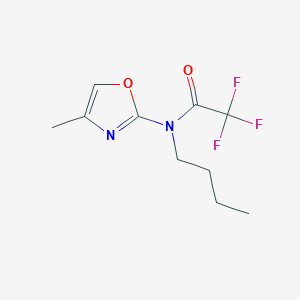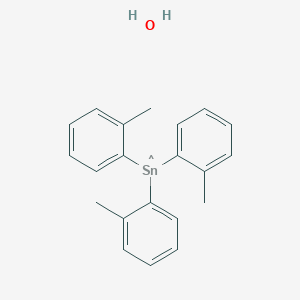
Triethoxy(hex-1-EN-2-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(hex-1-EN-2-YL)silane: is an organosilicon compound with the molecular formula C12H26O3Si. It is a colorless liquid that is primarily used in hydrosilylation reactions, where it serves as a precursor to various functionalized silanes. The compound is valued for its ability to form strong bonds with silica surfaces, making it useful in a variety of industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy(hex-1-EN-2-YL)silane typically involves the hydrosilylation of hex-1-ene with triethoxysilane. This reaction is catalyzed by precious metals such as platinum or rhodium. The general reaction conditions include:
Catalyst: Platinum or rhodium complexes
Solvent: Toluene or other non-polar solvents
Temperature: 50-100°C
Pressure: Atmospheric or slightly elevated
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrosilylation: The primary reaction involving Triethoxy(hex-1-EN-2-YL)silane is hydrosilylation, where it adds across double bonds in alkenes to form organosilicon compounds.
Reduction: It can act as a reducing agent in the presence of catalysts like cobalt(II) chloride, reducing carbonyl compounds to alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Catalysts: Platinum, rhodium, cobalt(II) chloride
Solvents: Toluene, hexane, dichloromethane
Temperature: 25-100°C
Major Products:
Organosilicon Compounds: Formed through hydrosilylation
Alcohols: Formed through reduction of carbonyl compounds
Functionalized Silanes: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
Chemistry: Triethoxy(hex-1-EN-2-YL)silane is used in the synthesis of various organosilicon compounds, which are important in materials science and catalysis. It is also used in the preparation of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Biology: In biological research, this compound is used to modify surfaces of glass and silicon-based materials to enhance biocompatibility and cell adhesion. This is particularly useful in the development of biosensors and medical implants.
Medicine: The compound is explored for its potential in drug delivery systems, where its ability to form stable bonds with silica can be leveraged to create targeted delivery vehicles.
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of these materials makes it highly valuable.
Wirkmechanismus
The primary mechanism by which Triethoxy(hex-1-EN-2-YL)silane exerts its effects is through the formation of strong covalent bonds with silica surfaces. This is achieved through the hydrolysis of the ethoxy groups, followed by condensation to form siloxane bonds. The molecular targets include hydroxyl groups on silica surfaces, which react with the silane to form stable siloxane linkages.
Vergleich Mit ähnlichen Verbindungen
Triethoxysilane: Similar in structure but lacks the hex-1-en-2-yl group, making it less reactive in hydrosilylation reactions.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different hydrolysis and condensation behaviors.
Vinyltriethoxysilane: Contains a vinyl group, making it more reactive in polymerization reactions.
Uniqueness: Triethoxy(hex-1-EN-2-YL)silane is unique due to its hex-1-en-2-yl group, which provides additional reactivity and versatility in chemical reactions. This makes it particularly useful in applications requiring strong adhesion and functionalization of surfaces.
Eigenschaften
CAS-Nummer |
59549-88-1 |
|---|---|
Molekularformel |
C12H26O3Si |
Molekulargewicht |
246.42 g/mol |
IUPAC-Name |
triethoxy(hex-1-en-2-yl)silane |
InChI |
InChI=1S/C12H26O3Si/c1-6-10-11-12(5)16(13-7-2,14-8-3)15-9-4/h5-11H2,1-4H3 |
InChI-Schlüssel |
BLULJPLRZLIFAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


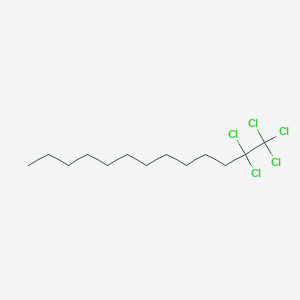
![2,2'-[Decane-1,10-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14615169.png)

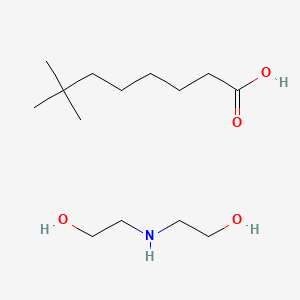
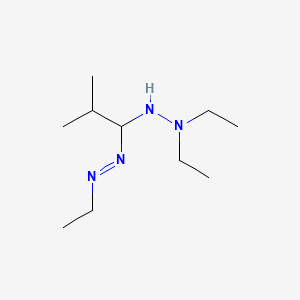

![2-[(Diethylamino)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14615202.png)

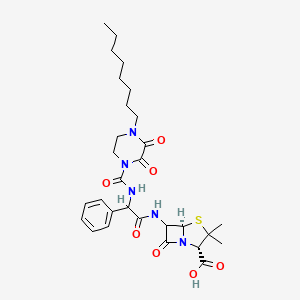

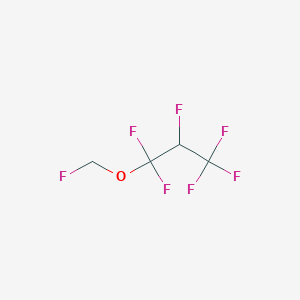
![3-[4-(3-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14615251.png)
